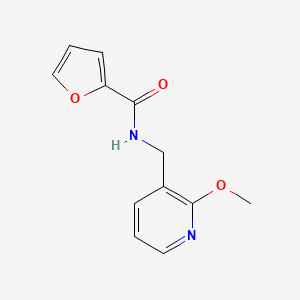

n-((2-Methoxypyridin-3-yl)methyl)furan-2-carboxamide

Description

N-((2-Methoxypyridin-3-yl)methyl)furan-2-carboxamide is a furan-2-carboxamide derivative featuring a 2-methoxypyridin-3-ylmethyl substituent. This compound belongs to a class of molecules where the furan carboxamide core is functionalized with heteroaromatic or aryl groups, often influencing biological activity, solubility, and metabolic stability.

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

N-[(2-methoxypyridin-3-yl)methyl]furan-2-carboxamide |

InChI |

InChI=1S/C12H12N2O3/c1-16-12-9(4-2-6-13-12)8-14-11(15)10-5-3-7-17-10/h2-7H,8H2,1H3,(H,14,15) |

InChI Key |

SVZIMBZGBAPXHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=N1)CNC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Methoxypyridin-3-yl)methyl)furan-2-carboxamide typically involves the reaction of 2-methoxypyridine-3-methanol with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for N-((2-Methoxypyridin-3-yl)methyl)furan-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-((2-Methoxypyridin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

Mechanism of Action

The mechanism of action of N-((2-Methoxypyridin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Key Structural and Functional Differences

Heteroaromatic vs. Aryl Substituents :

- The target compound’s 2-methoxypyridine group may improve solubility and target binding compared to purely aryl-substituted analogs like N-(4-bromophenyl)furan-2-carboxamide . Pyridine rings often enhance metabolic stability and bioavailability due to their ability to participate in π-π stacking and hydrogen bonding.

- In contrast, ortho-Fluorofuranyl fentanyl incorporates a phenethylpiperidine group, critical for µ-opioid receptor binding, highlighting how substituent choice dictates pharmacological classification .

Functional Group Impact on Activity :

- Insecticidal derivatives (e.g., a3, a5) feature hydrazinyl or oxadiazolyl groups, which likely interact with insect endocrine systems or chitin synthesis pathways . The target compound lacks these groups, suggesting divergent applications.

- Alfuzosin Impurity A’s quinazoline moiety demonstrates how fused heterocycles can confer unintended biological effects, emphasizing the need for structural precision in drug design .

Synthetic Accessibility :

- Suzuki-Miyaura coupling (used for N-(4-bromophenyl)furan-2-carboxamide) offers scalability and mild conditions, whereas multi-step syntheses for insecticidal analogs (e.g., a2–a5) involve hazardous reagents and lower yields .

Research Findings and Implications

- Pharmacological Potential: The 2-methoxypyridine group in the target compound is structurally analogous to motifs in kinase inhibitors and CNS-targeting drugs. For example, the pyridinylmethyl group in N-(2,5-dimethylphenyl)(pyridin-3-yl)methyl...

- Regulatory Considerations : Analogs like ortho-Fluorofuranyl fentanyl underscore the importance of substituent-driven legal classification. The target compound’s lack of opioid-associated groups may exempt it from similar restrictions .

- Purity Challenges: Impurities in Alfuzosin Hydrochloride (e.g., impurity A) illustrate how minor structural deviations (e.g., quinazoline vs. furan) can arise during synthesis, necessitating rigorous quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.